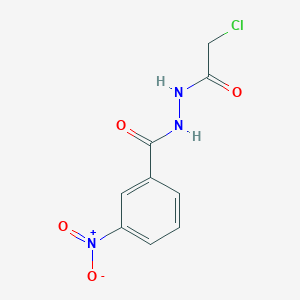
N'-(2-chloroacetyl)-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-chloroacetyl)-3-nitrobenzohydrazide is an organic compound that contains a benzohydrazide group, a nitro group, and a chloroacetyl group . It is a derivative of chloroacetyl chloride, which is a chlorinated acyl chloride . Chloroacetyl chloride is a bifunctional compound, making it a useful building block chemical .
Synthesis Analysis
The synthesis of compounds similar to N’-(2-chloroacetyl)-3-nitrobenzohydrazide often involves the reaction of chloroacetyl chloride with other compounds. For example, in the synthesis of lidocaine, a local anesthetic, chloroacetyl chloride reacts with diethyl amine . In another example, peptides containing an N-terminal 2-chloroacetyl group have been used in the synthesis of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .Molecular Structure Analysis
The molecular structure of N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be inferred from its name and the structures of similar compounds. It likely contains a benzohydrazide core, with a nitro group attached to the benzene ring and a chloroacetyl group attached to the nitrogen of the hydrazide . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chloroacetyl chloride, a component of N’-(2-chloroacetyl)-3-nitrobenzohydrazide, is known to be reactive. It can form esters and amides, and it can react with amines . The nitro group in N’-(2-chloroacetyl)-3-nitrobenzohydrazide could potentially be reduced to an amino group, and the hydrazide could potentially undergo condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of N’-(2-chloroacetyl)-3-nitrobenzohydrazide can be inferred from those of similar compounds. Chloroacetyl chloride, for example, is a colorless to yellow liquid with a molar mass of 112.94 g/mol . It is denser than water and has higher boiling and melting points compared to related hydrocarbons .Applications De Recherche Scientifique
Application in Organic Chemistry
Summary of the Application
“N’-(2-chloroacetyl)-3-nitrobenzohydrazide” can be used in the synthesis of various organic compounds. For example, it can react with “N-(1-methylbut-2-en-1-yl)-2-iodaniline” to produce a mixture of syn- and anti-atropisomers .
Methods of Application
The reaction of “N-(1-methylbut-2-en-1-yl)-2-iodaniline” with “Ac2O” or “ClCH2C(O)Cl” results in a mixture of syn- and anti-atropisomers of “N-acetyl-” and “N-chloroacetyl-N-(1-methylbut-2-en-1-yl)-2-iodaniline” in a ratio of 1:1 .
Results or Outcomes
The reaction produces a mixture of syn- and anti-atropisomers of “N-acetyl-” and “N-chloroacetyl-N-(1-methylbut-2-en-1-yl)-2-iodaniline” in a ratio of 1:1 .
Application in Cancer Research
Summary of the Application
“N’-(2-chloroacetyl)-3-nitrobenzohydrazide” can potentially be used in the development of new Werner (WRN) helicase inhibitors, which are important in cancer research .
Methods of Application
A series of “N-aryl-2-trifluoromethyl-quinazoline-4-amine” derivatives were designed and synthesized through a structural optimization strategy, and their anticancer activities were evaluated by the MTT assay .
Results or Outcomes
Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines. Compounds “6a”, “8i”, and “13a” showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively .
Safety And Hazards
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-3-nitrobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMWKOXDTKJWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-3-nitrobenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
![2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2765884.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2765887.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)
![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)

![N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765904.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)